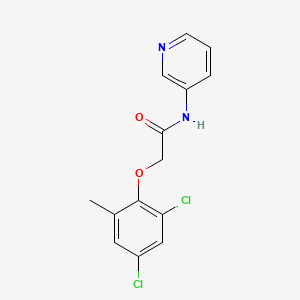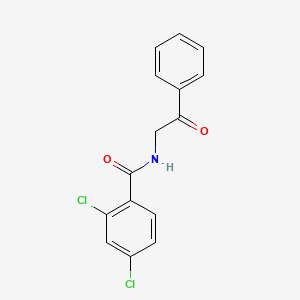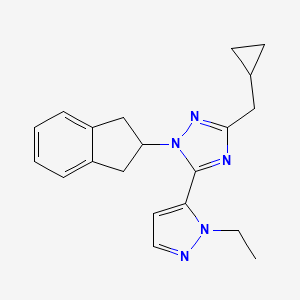![molecular formula C19H24N2O B5638303 1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoyl]-4-methylpiperidine](/img/structure/B5638303.png)
1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoyl]-4-methylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoyl]-4-methylpiperidine often involves complex reactions that include the formation of highly substituted pyrrole and pyridine derivatives. For example, the synthesis of methyl 2,5-dimethyl-4-[2-(phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate demonstrated the potent activity of compounds having the 2-(phenylmethyl)benzoyl substituent, predicting its efficacy using QSAR on initial benzoylpyrroles (Baxter et al., 1993). Another approach involved the synthesis of 1-benzyl-4-[(5,6-dimethoxy[2-14C]-1-indanon)-2-yl]-methylpiperidine hydrochloride, an acetylcholinesterase inhibitor, from dimethoxy[2-14C]-1-indanone as the labelled starting material (Iimura et al., 1989).
Molecular Structure Analysis
The molecular structures of related compounds often exhibit complex heterocyclic systems, showing significant conjugations within their moieties. For instance, the crystal and molecular structures of 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one and its derivative were detailed, showing the compounds crystallize in the monoclinic system, with structures solved by direct methods (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
The reactivity of these compounds spans various transformations, including the formation of highly substituted pyridine, N-aminopyridine, pyrrole, and pyrido[3,4-c]pyridazine derivatives. Such transformations depend on the starting materials used, as highlighted in the work on transformations of (1E,3E)-1-(benzoylamino)-4-(dimethylamino)buta-1,3-diene-1,2,3-tricarboxylates into pyridine and pyrrole derivatives (Uršič et al., 2008).
Physical Properties Analysis
Physical properties such as crystalline structure, melting points, and solubility are crucial for understanding the behavior of chemical compounds under various conditions. The specific physical properties of this compound were not directly available but can be inferred from related studies, such as the detailed crystallographic analysis of similar compounds (Zhong, 2013).
Zukünftige Richtungen
Future research could focus on further structural optimization of 2,5-dimethylpyrrole derivatives, which could lead to improved production and quality control of monoclonal antibodies . Additionally, more studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Wirkmechanismus
Target of Action
It has been found to stimulate monoclonal antibody production in recombinant chinese hamster ovary cells .
Mode of Action
MPPB interacts with its targets by suppressing cell growth and increasing both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Biochemical Pathways
It has been observed that mppb can suppress the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies . This suggests that MPPB may influence the glycosylation pathways within the cell .
Result of Action
The molecular and cellular effects of MPPB’s action include suppressed cell growth, increased cell-specific glucose uptake rate, and increased intracellular adenosine triphosphate during monoclonal antibody production . Additionally, MPPB has been found to suppress the galactosylation on a monoclonal antibody .
Biochemische Analyse
Biochemical Properties
1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoyl]-4-methylpiperidine has been found to interact with various enzymes and proteins
Cellular Effects
The compound has been observed to influence cell function . It has been reported to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production
Molecular Mechanism
Preliminary studies suggest that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Eigenschaften
IUPAC Name |
[4-(2,5-dimethylpyrrol-1-yl)phenyl]-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-14-10-12-20(13-11-14)19(22)17-6-8-18(9-7-17)21-15(2)4-5-16(21)3/h4-9,14H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GITJXPAWMDCFHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=C(C=C2)N3C(=CC=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-oxo-2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5638225.png)
![4-methyl-3-[(4-methyl-1-piperidinyl)sulfonyl]benzoic acid](/img/structure/B5638241.png)
![1-methyl-4-{[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B5638253.png)
![2'-phenylspiro[cyclopentane-1,5'-naphtho[1,2-d][1,3]oxazin]-4'(6'H)-one](/img/structure/B5638256.png)

![5,6,7-trimethyl-N-(3-methylbutyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5638265.png)

![5-methyl-N-(3-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5638274.png)


![3-[3-(1-methyl-1H-pyrazol-5-yl)phenyl]-5-(trifluoromethyl)-1H-1,2,4-triazole](/img/structure/B5638289.png)
![7-methoxy-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)chromane-3-carboxamide](/img/structure/B5638290.png)

